molecular formula C29H22N2O2S B2694658 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 312756-25-5

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No. B2694658
CAS RN: 312756-25-5
M. Wt: 462.57
InChI Key: ZRDYULZZCRQDPD-UHFFFAOYSA-N
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Description

“N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs and are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an alpha-halo ketone, an amine, and a thiol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with phenyl rings and a phenoxy group .


Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Applications in Environmental Monitoring and Toxicology

  • Parabens, which share some structural features with the query compound, are widely used as preservatives in various products. Studies have investigated their occurrence, fate, and behavior in aquatic environments, highlighting concerns about their potential as weak endocrine disruptors and the need for ongoing monitoring of their impact on water quality (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Effects of Related Compounds

  • The pharmacological properties and potential therapeutic applications of compounds such as thymol, which is a monoterpene phenol similar in its bioactive profile, have been extensively reviewed. Thymol exhibits antioxidant, anti-inflammatory, and antimicrobial activities, suggesting the therapeutic potential of phenolic compounds in treating various diseases (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs containing a thiazole ring are known to interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also be interesting to explore its synthesis in more detail .

properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2S/c1-20-15-17-21(18-16-20)26-27(22-9-4-2-5-10-22)34-29(30-26)31-28(32)23-11-8-14-25(19-23)33-24-12-6-3-7-13-24/h2-19H,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYULZZCRQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide

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